MDL 28170 (Z-Val-Phe-CHO), commonly known as Calpain Inhibitor III, is a potent, reversible, and highly cell-permeable peptide aldehyde inhibitor of calpain 1 (μ-calpain) and calpain 2 (m-calpain). As a synthetic leupeptin derivative, it was engineered with a hydrophobic carbobenzoxy cap to overcome the poor membrane permeability of first-generation inhibitors [1]. In laboratory procurement, MDL 28170 is primarily sourced as a benchmark standard for in vitro and in vivo models of neuroprotection, ischemia-reperfusion injury, and apoptosis, offering a high-affinity active-site blockade (Ki ~10 nM) and rapid blood-brain barrier penetration [2]. Its robust solubility in DMSO and stability in lyophilized form make it highly suitable for high-throughput screening and complex cell-based assays .
Substituting MDL 28170 with earlier-generation calpain inhibitors like leupeptin or E-64 introduces critical workflow failures due to their inability to efficiently cross intact cellular membranes or the blood-brain barrier, severely limiting their utility in live-cell or in vivo assays [1]. Conversely, substituting it with Calpain Inhibitor I (ALLN) or Calpain Inhibitor II (ALLM) can confound experimental results, as ALLN is a potent inhibitor of the 20S proteasome, complicating the isolation of calpain-specific pathways [2]. Furthermore, while newer allosteric inhibitors like PD150606 offer different selectivity profiles, they operate via non-competitive calcium-binding domain interactions rather than active-site blockade, making them non-equivalent when a competitive, reversible peptide aldehyde baseline is required for comparative enzymology [3].
MDL 28170 was specifically designed with a hydrophobic carbobenzoxy (Z) cap and a valinyl-phenylalaninal sequence to maximize lipid bilayer penetration. In intact cell assays, MDL 28170 achieves an IC50 of approximately 0.3 µM for calpain inhibition, whereas first-generation hydrophilic inhibitors like leupeptin and E-64 demonstrate negligible intracellular activity unless artificially introduced via microinjection or permeabilization [1]. This membrane permeability translates directly to its widespread procurement for live-cell neuroprotection and ischemia models .
| Evidence Dimension | Intact-cell calpain inhibition (IC50) |
| Target Compound Data | ~0.3 µM |
| Comparator Or Baseline | Leupeptin / E-64 (Negligible intact-cell penetration without permeabilization) |
| Quantified Difference | Orders of magnitude higher functional intracellular potency. |
| Conditions | Live cultured cells (e.g., PC12, dorsal root ganglion neurons) without membrane permeabilization. |
Procurement of MDL 28170 ensures reliable intracellular target engagement in live-cell assays, eliminating the need for complex and artifact-inducing cell permeabilization protocols.
In 384-well high-throughput screening formats utilizing aminoluciferin-conjugated substrates, MDL 28170 is utilized as a baseline inhibitor because it does not exhibit inherent fluorescence or quench the luminescent signal. When tested alongside other compounds, MDL 28170 effectively halts endogenous calpain cleavage without interfering with the luciferase detection reagent, yielding a stable and reproducible EC50 curve . This optical clarity and assay compatibility make it a highly functional standard in miniaturized HTS workflows where signal interference is a primary failure mode.
| Evidence Dimension | Assay signal interference |
| Target Compound Data | Stable luminescent signal with no quenching |
| Comparator Or Baseline | Autofluorescent or quenching small molecules |
| Quantified Difference | Enables reliable 384-well miniaturization without optical artifacts. |
| Conditions | 384-well Calpain-Glo™ assay using Suc-LLVY-aminoluciferin substrate in SH-SY5Y cells. |
Buyers developing miniaturized HTS assays require benchmark inhibitors that will not produce false positives or negatives due to optical interference.
MDL 28170 is a highly potent competitive inhibitor of calpain I and II, exhibiting a Ki of approximately 8–10 nM. While it does exhibit cross-reactivity with cathepsin B (Ki ~24–25 nM), it maintains a 2.5-fold selectivity preference for calpain over cathepsin B and does not inhibit trypsin-like serine proteases . Compared to ALLN (Calpain Inhibitor I), which is often utilized interchangeably but has profound cross-reactivity with the 20S proteasome, MDL 28170 provides a more defined protease inhibition profile, making it a more reliable choice for distinguishing calpain-mediated proteolysis from serine protease activity [1].
| Evidence Dimension | Inhibition Constant (Ki) |
| Target Compound Data | Calpain I Ki = 8-10 nM; Cathepsin B Ki = ~25 nM |
| Comparator Or Baseline | Trypsin-like serine proteases (No inhibition) |
| Quantified Difference | High nanomolar potency for calpains with strict exclusion of serine proteases. |
| Conditions | Isolated enzyme assays using fluorogenic substrates. |
Understanding the exact nanomolar affinity and off-target profile allows researchers to titrate MDL 28170 accurately to maximize calpain inhibition while minimizing off-target effects.
For laboratory procurement and formulation, MDL 28170 exhibits high solubility in dimethyl sulfoxide (DMSO), readily dissolving at concentrations up to 75 mg/mL (approximately 200 mM) . This solubility threshold is critical for biological assays, as it allows researchers to prepare highly concentrated stock solutions. Consequently, when diluting the inhibitor to its working concentration (typically 10–50 µM) in aqueous culture media, the final DMSO concentration remains well below the 0.1% cytotoxicity threshold, preventing solvent-induced artifacts that can confound cellular viability readouts .
| Evidence Dimension | Maximum solubility in DMSO |
| Target Compound Data | 75 mg/mL (~200 mM) |
| Comparator Or Baseline | Poorly soluble peptide analogs (Require higher solvent volumes) |
| Quantified Difference | Enables >1000x dilution factors for working solutions. |
| Conditions | Reconstitution of lyophilized powder in sterile DMSO at room temperature. |
High stock solubility ensures that the final assay media remains free of solvent-induced toxicity, a critical requirement for sensitive live-cell experiments.
Due to its high membrane permeability and ability to achieve an intact-cell IC50 of ~0.3 µM without permeabilization agents, MDL 28170 is the standard choice for live-cell models evaluating calpain-mediated apoptosis and neurodegeneration [1].
In 384-well formats utilizing aminoluciferin-conjugated substrates, MDL 28170 is utilized as a non-quenching baseline control to halt endogenous calpain cleavage without interfering with luciferase detection reagents .
Because it maintains a strict exclusion of trypsin-like serine proteases and lacks the profound 20S proteasome cross-reactivity seen with ALLN, MDL 28170 is procured to isolate calpain-specific proteolytic pathways in complex tissue homogenates [2].